
Acide 2-(3,4,5-triméthyl-1H-pyrazol-1-yl)propanoïque
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which can then be converted into pyrazoles .Molecular Structure Analysis
The pyrazole ring consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The exact structure of “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
The chemical reactions involving pyrazoles can be quite diverse, depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole compound would depend on its exact molecular structure. For example, the compound “Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate” has a molecular weight of 210.27 g/mol .Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariennes
Les composés portant un noyau pyrazole, tels que "l’acide 2-(3,4,5-triméthyl-1H-pyrazol-1-yl)propanoïque", sont connus pour leurs divers effets pharmacologiques, notamment de puissantes activités antileishmaniennes et antimalariennes . Par exemple, certains pyrazoles couplés à l’hydrazine ont été synthétisés et évalués contre l’isolement clinique de Leishmania aethiopica et les souris infectées par Plasmodium berghei . Les résultats ont révélé que ces composés présentaient une activité antipromastigote supérieure et de meilleurs effets d’inhibition contre Plasmodium berghei .
Découverte de médicaments
L’échafaudage pyrazole est fréquemment utilisé en chimie médicinale et en découverte de médicaments . Le noyau pyrazole est synthétisé avec diverses stratégies telles qu’une approche multicomposants, des cycloadditions dipolaires, une cyclocondensation de l’hydrazine avec un système carbonylé, en utilisant un système hétérocyclique et une approche multicomposants . Ces composés ont fait l’objet de nombreuses techniques, principalement en raison de leur utilisation fréquente comme échafaudages dans la synthèse de produits chimiques bioactifs .
Agrochimie
Les pyrazoles ont également un large éventail d’applications en agrochimie . Ils sont utilisés dans la synthèse de divers produits agrochimiques en raison de leurs activités biologiques diverses .
Chimie de coordination
En chimie de coordination, les pyrazoles sont utilisés comme ligands dans les complexes métalliques . Ils ont été étudiés comme agents chélatants en raison de leurs diverses applications potentielles .
Chimie organométallique
Les pyrazoles sont également utilisés en chimie organométallique . Ils sont utilisés dans la synthèse de divers composés organométalliques en raison de leur capacité à former des complexes stables avec les métaux .
Couplage de Suzuki
“L’this compound” peut être utilisé comme réactif pour le couplage de Suzuki . Il s’agit d’un type de réaction de couplage croisé, utilisée pour former des liaisons carbone-carbone .
Azidation catalysée au cuivre
Ce composé peut également être utilisé comme réactif pour l’azidation catalysée au cuivre . Il s’agit d’un type de réaction utilisé pour introduire des groupes azides dans les molécules organiques .
Synthèse d’inhibiteurs sélectifs
“L’this compound” peut être utilisé dans la préparation d’inhibiteurs sélectifs . Par exemple, il a été utilisé dans la synthèse stéréosélective d’inhibiteurs sélectifs de la cathépsine .
Mécanisme D'action
The mechanism of action of a pyrazole compound would depend on its specific structure and the biological system it interacts with. Some pyrazole compounds are known to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by pyrazole compounds, they continue to be a focus of research in medicinal chemistry . Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the pyrazole scaffold.
Propriétés
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5-6(2)10-11(7(5)3)8(4)9(12)13/h8H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVPPWKQOYJYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254264 | |
| Record name | α,3,4,5-Tetramethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217862-30-0 | |
| Record name | α,3,4,5-Tetramethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,3,4,5-Tetramethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451982.png)
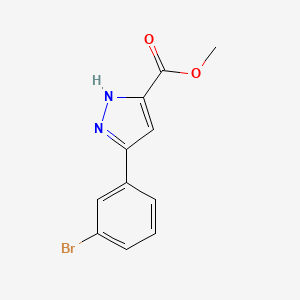
![N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine](/img/structure/B1451985.png)

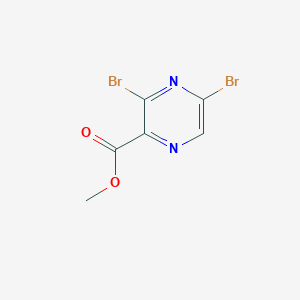
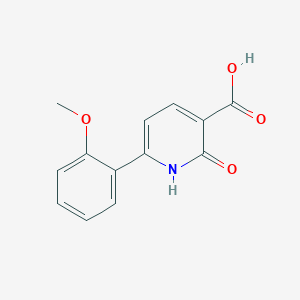
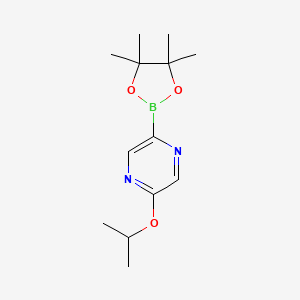
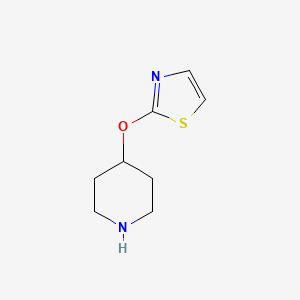


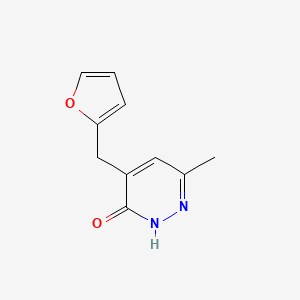
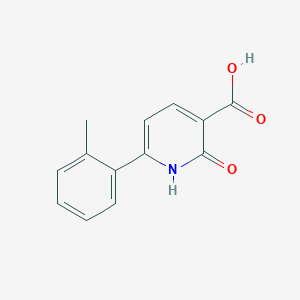

![1-[1-(3-Methoxyphenyl)imidazol-2-yl]piperazine](/img/structure/B1452004.png)